3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole
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Overview
Description
3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 2-chlorobenzylthio group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.
Mechanism of Action
Target of Action
The primary target of the compound “3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole” is the bacterium Helicobacter pylori . This Gram-negative microaerophilic bacterium is associated with chronic gastritis, peptic ulcers, and gastric cancer .
Mode of Action
It’s known that benzylic halides, such as the 2-chlorobenzyl group in this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that the compound may interact with its target through a similar mechanism.
Biochemical Pathways
Given its anti-helicobacter pylori activity , it can be inferred that it likely interferes with the biochemical pathways essential for the survival and proliferation of this bacterium.
Pharmacokinetics
It’s known that the compound exhibits strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc , suggesting that it has good bioavailability.
Result of Action
The compound exhibits strong anti-Helicobacter pylori activity, with an average inhibition zone greater than 20 mm at concentrations of 8–32 μg/disc . This suggests that the compound effectively inhibits the growth and proliferation of Helicobacter pylori.
Action Environment
The action environment of this compound is likely the stomach, given that Helicobacter pylori is known to grow and multiply in this organ’s harsh and highly acidic conditions Its strong anti-helicobacter pylori activity suggests that it is stable and effective in the stomach’s acidic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 5-methyl-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, sodium hydroxide, DMF or DMSO as solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives, modified triazole rings.
Substitution: Amino-substituted triazoles, thio-substituted triazoles.
Scientific Research Applications
3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its activity against certain bacterial and fungal pathogens.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole
- 3-((2-chlorobenzyl)thio)-4H-1,2,4-triazole
- 5-((2-chlorobenzyl)thio)-1,2,4-triazole
Uniqueness
3-((2-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzylthio group enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-10(14-13-7)15-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAVORJAMPDWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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